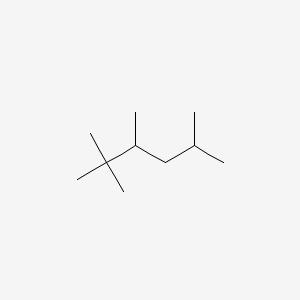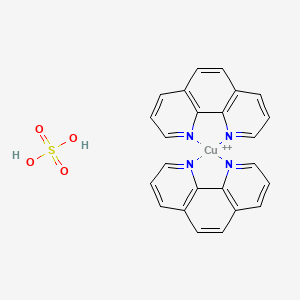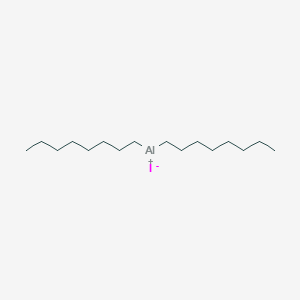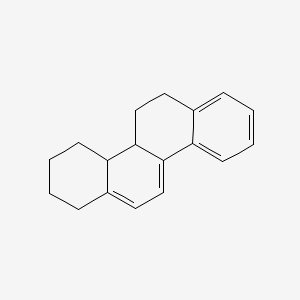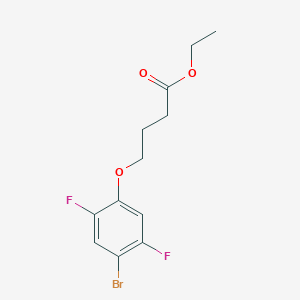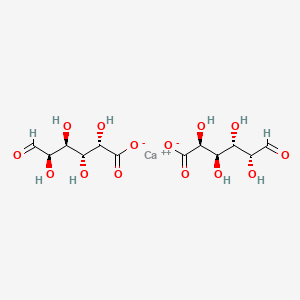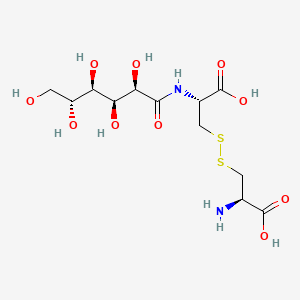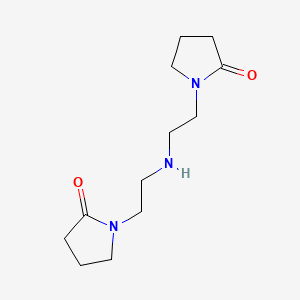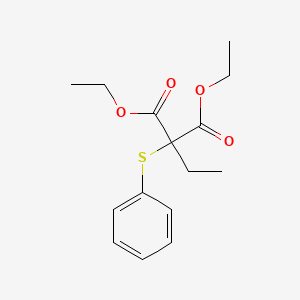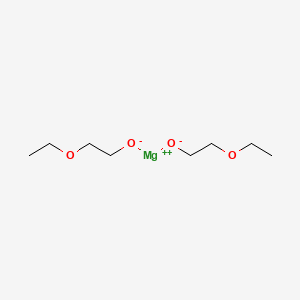
1-Dotetracontene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dotetracontene is a long-chain hydrocarbon with the molecular formula C42H84 . It is an alkene, characterized by the presence of a double bond between two carbon atoms. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond.
Vorbereitungsmethoden
1-Dotetracontene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the oligomerization of smaller alkenes, such as ethylene, using catalysts like Ziegler-Natta catalysts. This process involves the repeated addition of ethylene units to form the long-chain this compound.
Reaction Conditions: The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of long-chain hydrocarbons.
Industrial Production Methods: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts like iron or cobalt.
Analyse Chemischer Reaktionen
1-Dotetracontene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or ozone. The major products formed are alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of the corresponding alkane, dotetracontane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bond, can produce dihalogenated products.
Wissenschaftliche Forschungsanwendungen
1-Dotetracontene has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic techniques to analyze complex mixtures of hydrocarbons.
Biology: Studies have explored its role in biological membranes and its interactions with other biomolecules.
Medicine: Research is ongoing to investigate its potential as a biomarker for certain diseases.
Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long hydrocarbon chain
Wirkmechanismus
The mechanism of action of 1-Dotetracontene involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: The compound can influence metabolic pathways, particularly those involving lipid metabolism, due to its hydrophobic nature.
Vergleich Mit ähnlichen Verbindungen
1-Dotetracontene can be compared with other long-chain alkenes:
Dotetracontane: This is the fully saturated analog of this compound, with the molecular formula C42H86. Unlike this compound, dotetracontane lacks a double bond and is more stable.
Other Alkenes: Similar compounds include 1-Tetracontene (C40H80) and 1-Hexacontene (C60H120), which differ in the length of their carbon chains. .
Eigenschaften
CAS-Nummer |
21807-60-3 |
|---|---|
Molekularformel |
C42H84 |
Molekulargewicht |
589.1 g/mol |
IUPAC-Name |
dotetracont-1-ene |
InChI |
InChI=1S/C42H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-42H2,2H3 |
InChI-Schlüssel |
DAKORSMMZYCPOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



